2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-ethoxyphenyl)hydrazinecarbothioamide
Description
2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of pyrazolopyridines.
Properties
Molecular Formula |
C23H26N6O2S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C23H26N6O2S/c1-3-31-18-7-5-4-6-16(18)25-23(32)27-26-22(30)15-12-17(13-8-9-13)24-21-19(15)20(14-10-11-14)28-29(21)2/h4-7,12-14H,3,8-11H2,1-2H3,(H,26,30)(H2,25,27,32) |
InChI Key |
GIXVGPOAIUZGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C)C4CC4)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide typically involves multiple steps. The initial step often includes the formation of the pyrazolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new substituents .
Scientific Research Applications
2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- N-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Uniqueness
2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolopyridine core with a hydrazinecarbothioamide moiety sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
